Glycerides, C8-12
Description
Definition and Nomenclature of Glycerides, C8-12
This compound, are esters formed from a glycerol (B35011) backbone and fatty acids with carbon chain lengths of 8 to 12 atoms. vulcanchem.comatamanchemicals.com These medium-chain fatty acids (MCFAs) primarily include caprylic acid (C8), capric acid (C10), and lauric acid (C12). vulcanchem.comglanbianutritionals.com The nomenclature specifies the carbon number of the fatty acid constituents, distinguishing them from other glycerides. They are a subset of what are broadly known as medium-chain triglycerides (MCTs), which encompass fatty acids with 6 to 12 carbons. atamanchemicals.comglanbianutritionals.comwikipedia.org
Structural Characteristics and Molecular Architecture
The fundamental structure of a glyceride consists of a glycerol molecule, which is a three-carbon alcohol with a hydroxyl group on each carbon. atamanchemicals.comontosight.ai In this compound, one, two, or all three of these hydroxyl groups are esterified with C8, C10, or C12 fatty acids. vulcanchem.comoecd.org The resulting molecule's architecture is a compact structure with shorter fatty acid tails compared to long-chain triglycerides. vulcanchem.com This structural difference influences their physical properties, such as having a lower melting point and higher solubility. glanbianutritionals.com
Interactive Table: Common Medium-Chain Fatty Acids in C8-12 Glycerides
| Common Name | Systematic Name | Chemical Formula | Carbon Atoms |
| Caprylic Acid | Octanoic Acid | C₈H₁₆O₂ | 8 |
| Capric Acid | Decanoic Acid | C₁₀H₂₀O₂ | 10 |
| Lauric Acid | Dodecanoic Acid | C₁₂H₂₄O₂ | 12 |
Data sourced from multiple references. wikipedia.org
Differentiation from Long-Chain Triglycerides (LCTs) and Short-Chain Fatty Acids
The key differentiator for this compound lies in the length of their fatty acid chains. glanbianutritionals.com Long-chain triglycerides (LCTs) are composed of fatty acids with 13 or more carbon atoms, making them the most common type of fat in the human diet. atamanchemicals.comglanbianutritionals.com In contrast, short-chain fatty acids (SCFAs) have fewer than six carbon atoms. glanbianutritionals.com This variation in chain length leads to significant differences in digestion, absorption, and metabolism. Unlike LCTs, which require a complex process for absorption into the lymphatic system, MCTs can be more readily absorbed from the gastrointestinal tract into the bloodstream. wikipedia.orgvirginia.edu
Classification (Mono-, Di-, Tri-glycerides)
Glycerides are classified based on the number of fatty acid chains attached to the glycerol backbone. ontosight.aiontosight.ai
Monoglycerides (B3428702) have a single fatty acid chain. ontosight.ai
Diglycerides have two fatty acid chains. ontosight.ai
Triglycerides , the most prevalent form in nature, possess three fatty acid chains. ontosight.ai
This compound can exist in any of these three forms, and commercial preparations are often a mixture of mono-, di-, and triglycerides. oecd.orgontosight.ai
Historical Context and Evolution of Research on Medium-Chain Glycerides
Research into medium-chain triglycerides (MCTs) began in the 1950s, initially as byproducts of coconut oil production. nih.gov Their unique metabolic properties quickly led to their use in clinical nutrition for patients with fat malabsorption issues. nih.govnih.gov Early research in the 1960s focused on their digestion, absorption, and physiological effects. nih.gov Over the decades, the scope of research has expanded significantly, moving beyond their initial medical applications to investigate their role in weight management, athletic performance, and neurological health. nih.govalzdiscovery.org
Significance in Biological Systems and Broader Scientific Context
This compound, and MCTs in general, play a significant role in biological systems primarily due to their unique metabolic pathway. wikipedia.org They are considered a readily available source of energy for the body. glanbianutritionals.comwikipedia.org Unlike LCTs, MCTs are transported directly to the liver via the portal vein, where they are rapidly oxidized. This efficient conversion to energy has made them a subject of interest in various research areas. Studies have explored their potential benefits in protein metabolism and their ability to be metabolized into ketones, which can serve as an alternative energy source for the brain. nih.govalzdiscovery.org Their distinct physicochemical properties also lead to their use as carrier oils and solvents in pharmaceuticals and cosmetics. atamanchemicals.comwikipedia.org
Properties
CAS No. |
123465-33-8 |
|---|---|
Molecular Formula |
C13H25ClN4O4 |
Synonyms |
Glycerides, C8-12 |
Origin of Product |
United States |
Synthetic and Biotechnological Production Methodologies
Chemical Synthesis Routes
The industrial production of C8-12 glycerides predominantly relies on two main chemical synthesis pathways: direct esterification of glycerol (B35011) with C8-12 fatty acids and transesterification reactions involving C8-12 fatty acid esters. nih.gov
Direct Esterification of Glycerol with C8-12 Fatty Acids
Direct esterification is a fundamental and widely employed method for synthesizing C8-12 glycerides. nih.gov This process involves the reaction of glycerol with C8-12 fatty acids, such as caprylic acid (C8), capric acid (C10), and lauric acid (C12). nih.govpreprints.org The reaction is an equilibrium process where water is produced as a byproduct, necessitating its removal to drive the reaction towards the formation of triglycerides. acs.org
A variety of catalytic systems are utilized to facilitate the direct esterification of glycerol with C8-12 fatty acids, enhancing the reaction rate and yield.
Acidic Catalysts : Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid (pTSA) are effective for this reaction. researchgate.netmdpi.com For instance, the synthesis of mono- and di-glycerides from palm fatty acid distillate (PFAD) and glycerol has been achieved using pTSA. researchgate.net Heterogeneous solid acid catalysts, such as the acid resin Amberlyst-15, have also been successfully used, demonstrating high conversion rates in the synthesis of tricaprylin (B1683027). ias.ac.innih.gov Other solid acid catalysts investigated include hybrid MCM-41 materials containing sulfonic acid groups, which showed about 90% conversion in the esterification of lauric acid with glycerol. scholar9.com
Alkaline Catalysts : While more commonly associated with transesterification, alkaline catalysts can be used in certain esterification contexts.
Metal Catalysts : Various metal-based catalysts have shown significant activity. Metal oxides and chlorides, such as calcium oxide, tungsten oxide, zinc oxide, and zinc chloride, have been employed for the synthesis of medium-chain triglycerides. preprints.org A study reported high yields (80-95%) and purity (>99.8%) for C8, C10, and C12 triglycerides using these catalysts. preprints.org Fe-Zn double-metal cyanide (DMC) complexes have also been identified as highly active catalysts for the esterification of fatty acids with glycerol, achieving complete conversion under atmospheric pressure. researchgate.net Zinc-based catalysts, in particular, have been noted to considerably increase the reaction rate. scielo.br
Interactive Data Table: Catalytic Systems for Direct Esterification of C8-12 Glycerides
| Catalyst Type | Specific Catalyst Example | Fatty Acid(s) | Key Findings | Reference(s) |
| Acidic | p-Toluenesulfonic acid (pTSA) | Palm Fatty Acid Distillate | Effective for producing mono- and di-glycerides. | researchgate.net |
| Acidic | Amberlyst-15 (acid resin) | Caprylic Acid (C8) | Achieved 99.5% conversion in 16 minutes with microwave assistance. | ias.ac.in |
| Acidic | Hybrid MCM-41 (sulfonic acid groups) | Lauric Acid (C12) | ~90% conversion in 24 hours at 100°C. | scholar9.com |
| Metal | Calcium Oxide, Tungsten Oxide | C8, C10, C12 | High yields (80-95%) and purity (>99.8%). | preprints.org |
| Metal | Fe-Zn Double-Metal Cyanide (DMC) | Various Fatty Acids | Complete conversion at 140–200 °C. | researchgate.net |
| Metal | Zinc-based catalysts | Free Fatty Acids | Significantly increased reaction rate compared to non-catalyzed reaction. | scielo.br |
The efficiency of direct esterification is highly dependent on the reaction conditions.
Temperature : The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 260°C. preprints.org For instance, a practical large-scale synthesis of medium-chain triglycerides was performed at 175°C. preprints.org Another process involving Fe-Zn DMC catalysts operated between 140°C and 200°C. researchgate.net Some intensified processes using microwave assistance have achieved high conversions at lower temperatures, such as 80°C. ias.ac.in
Vacuum : Applying a partial vacuum is a common strategy to remove the water formed during the reaction, which shifts the equilibrium towards the product side. preprints.orgscielo.br A large-scale synthesis method operates under a partial vacuum (higher than 1 mm Hg). preprints.org
Solvent-Free : Many modern synthesis protocols are designed to be solvent-free to create more environmentally friendly and efficient processes. preprints.orgnih.gov The absence of a solvent reduces waste and simplifies product purification. mdpi.com For example, high yields of tricaprin (B1683028) have been achieved under solvent-free conditions using an Amberlyst-15 catalyst. nih.gov
To enhance reaction rates and yields while reducing reaction times and energy consumption, various process intensification techniques have been applied to the synthesis of C8-12 glycerides.
Ultrasonic Wave (Sonication) : Ultrasound-assisted synthesis has been shown to significantly intensify the esterification process. The application of ultrasonic waves creates cavitation, which improves mixing and mass transfer. researchgate.net Studies have reported that ultrasound irradiation can lead to high conversions in shorter timeframes compared to conventional methods. nih.gov For the synthesis of tricaprylin using an Amberlyst-15 catalyst, ultrasound irradiation for 15 minutes at a 80% duty cycle resulted in a 99.8% conversion, whereas the conventional method only yielded 20% in the same time. nih.gov Another study on the esterification of lauric acid with glycerol reported a 77.5% conversion in 270 minutes using direct ultrasound cavitation. nih.gov
Microwave Irradiation : Microwave-assisted synthesis is another effective intensification method. Microwaves directly heat the reactants, leading to rapid temperature increases and accelerated reaction rates. nih.govmdpi.com A study on tricaprylin synthesis using an Amberlyst-15 catalyst and microwave irradiation achieved over 95% conversion in just 16 minutes. nih.gov In a comparative study, microwave-assisted synthesis gave a 97.8% yield in 20 minutes, while a conventional process only reached a 40% yield in 180 minutes. researchgate.net
Cavitation : Both ultrasonic and hydrodynamic cavitation intensify the esterification process by enhancing mass transfer between the immiscible glycerol and fatty acid phases. scholar9.com A sequential approach combining microwave and ultrasound treatments demonstrated a glycerol conversion of 99.7% in just 20 minutes. researchgate.netmdpi.com
Interactive Data Table: Process Intensification in C8-12 Glyceride Synthesis
| Intensification Method | Fatty Acid | Catalyst | Reaction Time | Conversion/Yield | Reference(s) |
| Microwave | Caprylic Acid (C8) | Amberlyst-15 | 16 min | 99.5% | ias.ac.in |
| Microwave | C8-C10 Fatty Acids | - | 20 min | 97.8% | researchgate.net |
| Ultrasound | Octanoic Acid (C8) | Amberlyst-15 | 15 min | 99.8% | nih.gov |
| Ultrasound | Lauric Acid (C12) | - | 270 min | 77.5% | nih.gov |
| Microwave then Ultrasound | C8-C10 Fatty Acids | - | 20 min | 99.7% | researchgate.netmdpi.com |
| Conventional Heating | C8-C10 Fatty Acids | - | 180 min | 40% | researchgate.net |
Reaction Conditions (Temperature, Vacuum, Solvent-Free)
Transesterification Reactions with C8-12 Fatty Acid Esters
Transesterification, also known as alcoholysis, is an alternative route to produce C8-12 glycerides. This method typically involves reacting glycerol with methyl esters of C8-C12 fatty acids. google.com This process is particularly relevant when the fatty acids are derived from the fractionation of fatty acid methyl esters obtained from sources like coconut or palm kernel oil. google.comwipo.int
Alkaline catalysts are commonly used to promote the transesterification reaction between glycerol and fatty acid methyl esters. The reaction yields triglycerides and methanol (B129727) as a byproduct. Homogeneous alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide are frequently employed. researchgate.net The process involves the displacement of the alcohol from the ester by glycerol. researchgate.net While effective, the use of homogeneous alkaline catalysts can lead to challenges in product separation and purification due to soap formation. researchgate.net
Methyl Ester Precursors
A prevalent industrial method for producing C8-12 glycerides involves the use of methyl ester precursors. nih.govgoogle.com These precursors, specifically C8-C12 methyl esters, are typically derived from the transesterification of vegetable oils like palm kernel or coconut oil. nih.gov The resulting mixture of fatty acid methyl esters is then fractionated to isolate the desired C8-12 chain lengths. google.com
The synthesis of the final glyceride product is accomplished through a transesterification or esterification reaction between the C8-12 methyl ester fraction and glycerol. google.comgoogle.com This reaction is generally conducted at elevated temperatures, ranging from 140°C to 260°C, often under vacuum and in the presence of a catalyst to drive the reaction towards a high conversion rate of over 95% triglycerides. google.com The molar ratio of glycerol to the methyl ester fraction is a critical parameter, typically ranging from 1:3 to 1:4. google.com This process can be carried out in batch or continuous-flow reactors. google.comgoogle.com
Enzymatic and Biocatalytic Production
Enzymatic and biocatalytic methods offer a milder and more selective alternative to conventional chemical synthesis for producing C8-12 glycerides. frontiersin.orgnih.gov These processes utilize enzymes, primarily lipases, to catalyze the esterification or transesterification reactions under less harsh conditions, reducing energy consumption and byproduct formation. nih.gov
Lipase-Mediated Synthesis
Lipases are widely employed as biocatalysts for the synthesis of medium-chain glycerides due to their efficacy and specificity. frontiersin.orgnih.gov Several microbial lipases have demonstrated utility in this area.
Commonly used lipases include those from Candida antarctica (specifically lipase (B570770) B, often referred to as CALB), Rhizomucor miehei, and Thermomyces lanuginosus. nih.govfrontiersin.orgnih.gov These enzymes can effectively catalyze the synthesis of glycerides from glycerol and medium-chain fatty acids (C8-C10). frontiersin.orgnih.gov For instance, Novozym® 435, an immobilized form of CALB, has been successfully used to produce dicaprylin (C8-diacylglycerol) and dicaprin (C10-diacylglycerol). frontiersin.orgnih.gov The enzymatic reaction can be performed in solvent-free systems or in the presence of organic solvents, with solvent-free systems often favoring higher incorporation of C8 and C10 fatty acids into the glyceride. researchgate.netsrce.hr
Immobilization is a key strategy to enhance the stability and reusability of lipases in industrial processes. researchgate.netnih.gov Lipases can be immobilized on various supports, such as macroporous resins or hydrophobic carriers like acrylic resin. frontiersin.orgresearchgate.net For example, Candida antarctica lipase B is commercially available as Novozym® 435, where it is immobilized on a hydrophobic carrier. frontiersin.orgnih.gov This immobilization not only improves thermal stability but also facilitates catalyst recovery and reuse over multiple reaction cycles. researchgate.netnih.gov The choice of support and immobilization method can significantly influence the enzyme's activity and stability. nih.gov For instance, immobilization via interfacial adsorption on hydrophobic supports is often preferred for synthetic reactions in low-water or non-polar organic solvent media. nih.gov
A significant advantage of using lipases is their regioselectivity, which is the ability to catalyze reactions at specific positions on the glycerol backbone. researchgate.netdss.go.th Many lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, are sn-1,3 specific. researchgate.netmdpi.com This means they preferentially catalyze the esterification or hydrolysis at the sn-1 and sn-3 positions of the glycerol molecule, leaving the sn-2 position intact. researchgate.netmdpi.com This specificity is crucial for producing structured lipids with defined fatty acid compositions at specific positions. dss.go.th
In contrast, some lipases, like Candida antarctica lipase B, are considered non-specific, meaning they can act on all three positions of the glycerol backbone. frontiersin.orgmdpi.com However, even with non-specific lipases, the reaction conditions can sometimes influence the product distribution, leading to a higher proportion of 1,3-diglycerides. frontiersin.org The ability to control the positional distribution of fatty acids is a key driver for the use of enzymatic methods in the synthesis of specialized glycerides. dss.go.th
Enzyme Immobilization and Stability
Microbial Production and Genetic Engineering
Metabolic engineering of microorganisms, particularly oleaginous yeasts, presents a promising avenue for the de novo production of C8-12 glycerides from simple carbon sources like glucose or glycerol. mdpi.comfrontiersin.org
Yarrowia lipolytica is a well-studied oleaginous yeast that naturally accumulates lipids and is a prime candidate for metabolic engineering to produce medium-chain fatty acids (MCFAs). frontiersin.orgnih.govresearchgate.net While wild-type Y. lipolytica primarily produces long-chain fatty acids (C16-C18), genetic modifications can shift its fatty acid profile towards shorter chain lengths. researchgate.netresearchgate.net
Engineering strategies often involve the introduction of heterologous acyl-ACP thioesterases with specificity for medium-chain acyl-ACP molecules. researchgate.net These enzymes can terminate the fatty acid elongation process prematurely, leading to the production of C8 (octanoic acid) and C10 (decanoic acid) fatty acids. researchgate.net These MCFAs can then be incorporated into triglycerides within the yeast cell. researchgate.net Research has shown that expressing specific thioesterases in Y. lipolytica can result in novel fatty acid products comprising up to 40% of the total cell lipids. researchgate.net Further engineering, such as modifying the fatty acid synthase (FAS) itself or overexpressing specific diacylglycerol acyltransferases, can enhance the accumulation of these valuable medium-chain glycerides. researchgate.netnih.gov
Engineered Microbial Strains (e.g., E. coli, Nannochloropsis oceanica)
The production of C8-12 glycerides has been significantly advanced through the metabolic engineering of various microbial hosts. Bacteria and microalgae are particularly attractive as cell factories due to their rapid growth rates, amenability to genetic modification, and the potential to utilize renewable feedstocks.
Escherichia coli
Escherichia coli is a widely used prokaryotic host for producing a variety of biorenewable chemicals, including medium-chain fatty acids (MCFAs). nih.gov Researchers have successfully engineered E. coli to synthesize octanoic acid (C8) and decanoic acid (C10) by manipulating its native fatty acid synthesis (FAS) pathways and introducing heterologous enzymes. nih.govresearchgate.net A key strategy involves the introduction of a thioesterase with specificity for medium-chain acyl-ACPs, such as the TE10 thioesterase from Anaerococcus tetradius or CpfatB1 from Cuphea palustris. nih.govgoogle.com This effectively terminates fatty acid elongation at the C8 or C10 length, leading to the accumulation of free fatty acids. nih.gov Further engineering efforts, such as deleting competing pathways (e.g., β-oxidation via fadE knockout) and optimizing the expression of FAS genes, have led to significant increases in C8 production, achieving titers of up to 1 g/L in fed-batch cultures. nih.govnih.gov
Nannochloropsis oceanica
The marine microalga Nannochloropsis oceanica has emerged as a promising photosynthetic platform for producing designer oils, including those rich in C8-C12 glycerides. eurekalert.org While this oleaginous microalga naturally produces high levels of long-chain fatty acids, its native content of medium-chain triglycerides (MCTs) is very low, typically 0.01% to 0.05%. eurekalert.org However, genetic analysis revealed a latent mechanism for MCT assembly. eurekalert.org Engineering strategies have focused on exploiting and augmenting this native capability. By introducing acyl-ACP thioesterases from plants known for MCFA production, such as Cuphea palustris, scientists have successfully boosted the cellular levels of C8 and C10 fatty acids. nih.govresearchgate.net Further research has identified and utilized native enzymes within Nannochloropsis that are specialized for incorporating these MCFAs into triglycerides, leading to substantial increases in MCT content. eurekalert.orgnih.gov
Fatty Acid Chain Length Discriminating Mechanisms
The ability to control the specific chain length of fatty acids produced in engineered microbes is crucial for the targeted synthesis of C8-C12 glycerides. This control is primarily achieved by exploiting or engineering enzymes that can discriminate between acyl chains of different lengths. nih.gov The core of this mechanism lies in the competition between the chain-elongating enzymes of the fatty acid synthase (FAS) complex and a terminating enzyme, typically a thioesterase (TE) or an acyltransferase. nih.gov
Thioesterase Specificity: Thioesterases are enzymes that hydrolyze the bond between the growing fatty acid chain and the acyl carrier protein (ACP), releasing a free fatty acid and terminating elongation. Different thioesterases have inherent specificities for different chain lengths. By introducing a TE that preferentially acts on C8-, C10-, or C12-acyl-ACPs, the FAS cycle can be short-circuited to produce MCFAs. For instance, expressing thioesterase genes from Cuphea hookeriana in E. coli has been shown to specifically increase the production of C8:0 and C10:0 fatty acids. google.com
Acyltransferase Specialization in Nannochloropsis : In the context of triglyceride synthesis, the enzymes that attach fatty acids to the glycerol backbone also exhibit chain length discrimination. Groundbreaking research in Nannochloropsis oceanica has identified a set of type-2 diacylglycerol acyltransferases (DGATs) with distinct specificities. nih.govnih.gov
NoDGAT2D acts as a "generalist" enzyme, capable of incorporating a wide range of fatty acids from C8 to C18 into triglycerides. nih.govnih.gov
NoDGAT2H , in contrast, is a "specialist" that exclusively incorporates MCFAs, particularly C8 and C12, into the final triglyceride molecule. nih.govnih.gov
This discovery of a specialized enzymatic machinery for MCT assembly reveals a sophisticated level of control in cellular metabolism. By overexpressing these specific DGATs, particularly in combination with an enhanced supply of MCFAs from engineered TEs, researchers have dramatically increased MCT production. Stacking these genetic modifications elevated the MCT share in total triglycerides by 66-fold in Nannochloropsis. nih.govnih.gov
The table below summarizes key enzymes and their roles in discriminating fatty acid chain lengths for C8-12 glyceride production.
| Enzyme | Source Organism | Engineered Host | Function / Specificity | Reference |
|---|---|---|---|---|
| CpfatB1 / CpTE | Cuphea palustris | E. coli, N. oceanica | Acyl-ACP thioesterase that terminates fatty acid synthesis, boosting C8:0 and C10:0 production. | nih.govresearchgate.netresearchgate.net |
| NoDGAT2D | Nannochloropsis oceanica | N. oceanica | Generalist diacylglycerol acyltransferase that assembles C8-C18 fatty acids into triglycerides. | nih.govnih.gov |
| NoDGAT2H | Nannochloropsis oceanica | N. oceanica | Specialist diacylglycerol acyltransferase that incorporates only C8 and C12 fatty acids into triglycerides. | nih.govnih.gov |
| chFatB | Cuphea hookeriana | E. coli | Thioesterase that specifically hydrolyzes C8:0-C10:0 acyl-ACPs to produce free fatty acids. | google.com |
Multi-Enzyme Cascade Synthesis
Multi-enzyme cascade synthesis represents a powerful strategy in biotechnology, where multiple enzymatic reactions are performed sequentially in a single reaction vessel ("one-pot"). mdpi.com This approach mimics the efficiency of natural metabolic pathways, avoids the costly and time-consuming purification of intermediates, reduces waste, and can shift reaction equilibria to favor product formation. mdpi.comsciepublish.com
In the context of producing C8-C12 compounds, multi-enzyme cascades are being developed to convert renewable resources like vegetable oils into valuable bifunctional monomers. sciepublish.com While not yet fully commercialized for C8-C12 glyceride synthesis from simple sugars, the principles are well-established. A hypothetical cascade for producing a specific C8-C12 triglyceride could involve:
A set of enzymes for producing fatty acids of specific chain lengths (C8, C10, C12) from a simple carbon source like glucose.
An acyl-CoA synthetase to activate the fatty acids.
A series of glycerol-3-phosphate acyltransferases (GPAT), lysophosphatidic acid acyltransferases (LPAAT), and diacylglycerol acyltransferases (DGAT) to sequentially build the triglyceride molecule on a glycerol backbone.
Recent research has demonstrated the feasibility of one-pot, multi-enzyme processes for producing related chemicals. For example, a cascade involving an oxidase and other enzymes has been used to produce dicarboxylic acids (like azelaic acid) from fatty acids, achieving significant substrate conversion in a single pot. sciepublish.com The development of such cascades for triglyceride synthesis requires careful selection of compatible enzymes that function under similar conditions (pH, temperature) and may involve strategies like cofactor regeneration to ensure economic viability. mdpi.comsciepublish.com
Purification and Isolation Techniques
Following synthesis, whether chemical or biotechnological, the crude product is a mixture containing the desired C8-C12 triglycerides, as well as unreacted starting materials, by-products like mono- and diglycerides, and free fatty acids. vulcanchem.comwelloneupe.com Achieving the high purity required for many applications necessitates effective purification and isolation techniques.
Molecular Distillation
Molecular distillation, also known as short-path distillation, is a premier technique for purifying heat-sensitive, high-boiling-point compounds like triglycerides. welloneupe.comgz-heavensent.com The process is conducted under a high vacuum, which significantly lowers the boiling temperature of the molecules. gz-heavensent.com The key feature is the extremely short distance between the evaporator and the condenser, often just a few centimeters. labrotovap.com
This setup allows a thin film of the liquid mixture to be heated on a surface, and the evaporated molecules travel this short path to the condenser with minimal obstruction. The separation is based on differences in the mean free path of molecules rather than solely on boiling point differences. welloneupe.com This method is exceptionally effective for:
Removing Free Fatty Acids: Lighter free fatty acids (C8-C12) are more volatile and can be efficiently separated.
Separating Glyceride Classes: It can effectively isolate triglycerides from the less volatile mono- and diglycerides, which is difficult to achieve with conventional distillation. vulcanchem.comwelloneupe.com
Molecular distillation is widely used in the industrial production of high-purity medium-chain triglycerides (MCTs). vulcanchem.comwelloneupe.com
Column Chromatography (e.g., Silica (B1680970) Gel Column Chromatography)
Column chromatography is a versatile and widely used method for the separation and purification of lipids on both laboratory and industrial scales. The principle involves passing the mixture through a column packed with a stationary phase (e.g., silica gel), and different components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (the eluting solvent).
For glyceride separation, silica gel column chromatography is common. Silica gel is a polar adsorbent. The separation mechanism relies on the polarity of the lipid classes:
Triglycerides: Being the most nonpolar, they have the weakest interaction with the silica gel and are eluted first with nonpolar solvents like hexane (B92381).
Diglycerides: More polar than triglycerides due to their free hydroxyl group, they are retained more strongly and require a more polar solvent (e.g., a mixture of hexane and diethyl ether) for elution.
Monoglycerides (B3428702): With two free hydroxyl groups, they are the most polar of the glycerides and are the most strongly retained, requiring an even more polar solvent for elution.
High-performance liquid chromatography (HPLC) using C8 or C18 reverse-phase columns is another powerful chromatographic technique used for the analytical and preparative separation of C8-12 glycerides and their constituent fatty acids. nih.govmdpi.com
The table below outlines the purification techniques and their primary applications for C8-12 glycerides.
| Technique | Principle of Separation | Primary Application in C8-12 Glyceride Purification | Reference |
|---|---|---|---|
| Molecular Distillation | Difference in molecular mean free path under high vacuum. | Industrial-scale separation of triglycerides from mono-/diglycerides and free fatty acids. High-purity MCT production. | vulcanchem.comwelloneupe.comgz-heavensent.com |
| Silica Gel Column Chromatography | Adsorption based on polarity. | Separation of lipid classes: triglycerides, diglycerides, and monoglycerides. | |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a mobile phase and a stationary phase (e.g., C8 or C18). | Analytical quantification and preparative separation of individual glyceride species. | nih.govmdpi.com |
Advanced Analytical Methodologies for Glycerides, C8 12
Chromatographic Techniques
Chromatography is a cornerstone for separating and analyzing the different components within a sample of glycerides, C8-12. Both GC and HPLC offer distinct advantages and are often used in complementary ways.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For glycerides, which can have relatively high boiling points, GC often requires a preliminary step to enhance volatility.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is frequently necessary to make less volatile lipids, such as mono- and diglycerides, amenable to GC analysis. One common approach is the conversion of fatty acids liberated from the glycerides into fatty acid methyl esters (FAMEs). This process involves transesterification of glycerides or esterification of free fatty acids sigmaaldrich.com. Silylation is another versatile derivatization method that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability chemcoplus.co.jpgcms.cz. Reagents like MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) are used for silylation, transforming glycerides into more volatile silylated derivatives for GC analysis thermofisher.com. Derivatization to propyl esters using propionic anhydride (B1165640) has also been developed for monoglycerides (B3428702) and diglycerides, allowing their separation and identification by GC nih.gov.
Capillary GC Column Selection
The choice of GC column is critical for achieving adequate separation of the various fatty acid methyl esters or derivatized glycerides. Polar stationary phases are commonly used for fatty acid analysis by GC. High-polarity columns such as HP-88, DB-FFAP, and SLB-IL series columns are effective for separating fatty acids based on chain length and degree of unsaturation jfda-online.com. For FAME analysis, columns like TraceGOLD™ TG-WaxMS and TRACE™ TR-FAME are recommended thermofisher.com. Polyethylene glycol columns, including ultra-inert versions like DB-WAX UI, are also utilized for separating short and medium-chain free fatty acids mdpi.com. The polarity of the stationary phase influences the elution order, with more polar phases leading to longer retention times for highly unsaturated fatty acids shimadzu.com.
High-Performance Liquid Chromatography (HPLC)
HPLC is another essential technique for analyzing glycerides, offering advantages such as the ability to analyze non-volatile compounds without derivatization au.dkmdpi.com.
Reversed-Phase HPLC (C8, C18 Stationary Phases)
Reversed-phase HPLC (RP-HPLC) is widely used for separating glycerides based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of the fatty acyl chains dss.go.th. C18 and C8 stationary phases are commonly employed in RP-HPLC for glyceride analysis tandfonline.comresearchgate.netnih.govthermofisher.com. C18 columns, with their longer hydrocarbon chains, generally provide greater retention for non-polar analytes compared to C8 columns sepscience.com. However, factors such as stationary phase bonding chemistry and packing quality can also influence retention and selectivity sepscience.com. RP-HPLC methods utilizing C18 columns with gradients of acetonitrile (B52724) and water have been developed for profiling medium-chain glycerides (C8, C10), allowing for the characterization and quantification of mono-, di-, and triglycerides nih.govresearchgate.net. C8 columns are also suitable for separating medium-chain lipids, such as octanoic acid, monocaprylin (B12243), dicaprylin, and tricaprylin (B1683027) nih.gov. The separation in RP-HPLC is generally based on the equivalent carbon number (ECN), with molecules having smaller ECN values eluting earlier au.dk.
Normal-Phase HPLC
Normal-phase HPLC (NP-HPLC) separates compounds based on polarity, using a polar stationary phase and a less polar mobile phase shimadzu.nl. While RP-HPLC is prevalent for glyceride analysis, NP-HPLC can also be applied. NP-HPLC using a CN-bonded packed column has been reported for separating mono-, di-, and tristearin (B179404) from industrial mixtures of glycerides tandfonline.com. NP-HPLC can offer better structural recognition ability compared to reversed-phase chromatography shimadzu.nl. It has also been used for the total quantification of glycerides in biodiesel hplc.eu.
Detection Systems (UV, ELSD, CAD, Refractive Index)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glycerides. The choice of detector in HPLC is critical and depends on the chemical properties of the analytes. For glycerides, which often lack strong chromophores, detectors other than traditional UV-Vis are frequently employed.
UV detectors are commonly used in HPLC for substances that absorb light in the ultraviolet or visible range. However, for many glycerides, particularly saturated medium-chain ones, UV absorbance is weak, limiting the sensitivity of this detection method shodexhplc.com. While some triglycerides might show weak UV absorbance at lower wavelengths, this approach can be significantly influenced by impurities and may exhibit low sensitivity for low concentrations of monoglycerides spkx.net.cn.
Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are both evaporative aerosol detectors suitable for detecting non-volatile and many semi-volatile compounds, regardless of the presence of a chromophore shodexhplc.comthermofisher.com. These detectors evaporate the mobile phase, leaving analyte particles that are then detected. ELSD measures scattered light from these particles, while CAD detects electrically charged particles after collision with ionized gas shodexhplc.comthermofisher.com. Both ELSD and CAD are applicable for gradient analysis and offer higher sensitivity compared to Refractive Index (RI) detectors shodexhplc.com. However, ELSD can have limitations in precision, sensitivity, and dynamic range, and its response can be influenced by analyte properties like refractive index, light absorption, and fluorescence thermofisher.comresearchgate.net. CAD is generally considered more sensitive and provides a wider dynamic range and more uniform response independent of chemical structure, which can be advantageous for standard-free quantification thermofisher.com.
Refractive Index (RI) detectors are considered universal detectors as they measure the change in refractive index of the eluent caused by the presence of analytes shodexhplc.comamericanpharmaceuticalreview.com. They are versatile and can detect substances regardless of their properties, showing a good correlation between peak size and concentration shodexhplc.com. However, RI detectors typically have lower sensitivity compared to other detectors and are not suitable for gradient analysis shodexhplc.comspkx.net.cn. While useful for detecting substances with a different refractive index from the eluent, their lower sensitivity and incompatibility with gradients make them less ideal for complex separations of glyceride mixtures compared to ELSD or CAD shodexhplc.comspkx.net.cn.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including glycerides. SFC uses a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide modified with an organic solvent like methanol (B129727) or acetonitrile shimadzu.comnih.gov. Supercritical carbon dioxide has low polarity, similar to hexane (B92381), but its polarity can be adjusted by adding a modifier, allowing for the separation of a wide range of compounds shimadzu.comnih.gov.
SFC is particularly well-suited for the analysis of low-polarity substances such as lipids nih.gov. It offers advantages over traditional HPLC for certain lipid analyses, including potentially faster analysis times and the ability to analyze both fatty acids and glycerides simultaneously shimadzu.com. SFC can be coupled with various detectors, including universal detectors like UV or ELSD, and highly specific detectors like mass spectrometry mdpi.com. The low viscosity of SFC mobile phases permits higher flow rates and longer columns, which can enhance separation efficiency mdpi.com. SFC-MS/MS has been successfully applied to obtain triglyceride profiles from various extracts mdpi.com.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing detailed information about their molecular weight and structure. MS is often coupled with chromatographic techniques like HPLC or SFC to separate complex mixtures before detection.
Direct Analysis in Real Time Quadrupole Time of Flight Mass Spectrometry (TDP/DART®-QTOFMS)
Direct Analysis in Real Time (DART) coupled with Quadrupole Time of Flight Mass Spectrometry (QTOFMS) is a rapid and convenient method for analyzing glycerides, including those found in medium-chain triglycerides (MCTs) biochromato.commsconsult.dk. This technique allows for the direct analysis of samples with minimal or no sample preparation, such as extraction or derivatization biochromato.commsconsult.dk.
TDP/DART®-QTOFMS has been used to determine the fatty acid composition of glycerides in edible oils biochromato.commsconsult.dk. In the analysis of MCTs, this method has confirmed the presence of fatty acids such as caprylic (C8), capric (C10), and oleic (C18) through MS/MS spectral analysis biochromato.com. Glycerides are typically detected at specific temperature ranges during thermal desorption, and their fatty acid constituents can be identified by analyzing the fragmentation patterns in the MS/MS spectra biochromato.commsconsult.dk. This approach is useful for rapid R&D and quality control applications biochromato.com.
HPLC-MS Orbitrap
HPLC coupled with Orbitrap mass spectrometry offers high resolution and accurate mass measurements, making it suitable for the detailed analysis of complex lipid mixtures, including glycerides. Orbitrap analyzers provide high resolving power and mass accuracy, enabling the identification of molecular species based on their exact mass csic.esnih.gov.
LC-Orbitrap HRMS methods have been developed for lipidomic analysis, allowing for the separation and identification of various lipid classes, including triglycerides and diglycerides csic.es. While some studies focus on longer-chain or specific types of fatty acids, the high-resolution capabilities of Orbitrap MS are applicable to the analysis of this compound, providing detailed molecular information. This hyphenated technique allows for the separation of different glyceride species by HPLC before their precise mass analysis by Orbitrap MS csic.esnih.gov.
Atmospheric Pressure Ionization (APCI, ESI)
Atmospheric Pressure Ionization (API) techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), are commonly used interfaces for coupling liquid chromatography with mass spectrometry for lipid analysis researchgate.netnih.gov. These "soft" ionization methods typically produce intact molecular ions or adducts, which simplifies the interpretation of mass spectra for complex lipids like glycerides researchgate.net.
ESI is a widely used ionization technique for LC-MS, particularly for polar and less volatile compounds nih.gov. For glycerides, ESI in positive ion mode often generates adduct ions, such as protonated or ammoniated molecules shimadzu.comchromatographytoday.comjku.at. ESI has been successfully employed in LC-MS methods for the analysis of glycerides, including those with medium-chain fatty acids chromatographytoday.comnih.govnih.gov.
APCI is another API technique that is effective for the ionization of less polar compounds, including neutral lipids like triglycerides researchgate.netnih.govmdpi.com. APCI typically produces protonated molecules or fragment ions formed by the loss of fatty acids, which can aid in structural elucidation mdpi.com. APCI-MS has been used to analyze triglyceride regioisomers in various oils mdpi.com. Both ESI and APCI are valuable ionization methods for the MS analysis of this compound, providing complementary information for their identification and characterization.
Spectroscopic Techniques
Spectroscopic techniques provide valuable structural information about this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two commonly used methods.
NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used for the qualitative and quantitative analysis of lipids, including the determination of different glyceride classes (mono-, di-, and triglycerides) and the composition of fatty acid chains researchgate.netmdpi.comnih.gov. NMR is a non-destructive technique and can provide detailed structural insights into the arrangement of fatty acids on the glycerol (B35011) backbone researchgate.netnih.gov. It can be used to estimate the content of triglycerides, diglycerides, monoglycerides, and free fatty acids in oils researchgate.net.
Infrared (IR) spectroscopy is another technique applied to fat analysis, providing information about the functional groups present in glyceride molecules cir-safety.orgdokumen.pubwur.nl. FTIR (Fourier Transform Infrared) spectroscopy is widely used and can reveal characteristic vibrations corresponding to ester linkages, C-H bonds in the fatty acid chains, and other functional groups dokumen.pubwur.nl. IR spectroscopy can be used for identification and to detect specific features like double bonds or the presence of mono- and diglycerides dokumen.pubwur.nl. Older analytical methods for identifying triglycerides also involved the use of their infrared spectrum cir-safety.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)
NMR spectroscopy is a powerful tool for determining the structural details and composition of triglycerides. Both 1H NMR and 13C NMR are utilized to analyze the fatty acid chains and the glycerol backbone within the glyceride structure. 13C NMR, in particular, is effective in differentiating between fatty acids of different chain lengths and determining their positional distribution (sn-1, sn-2, and sn-3 positions) on the glycerol molecule. researchgate.netresearchgate.net
Studies have applied 13C NMR to analyze triglycerides, including those with medium-chain fatty acids. This technique can identify specific carbon signals corresponding to the carbonyl carbons, glycerol carbons, and the various carbons along the fatty acid chains. researchgate.netpreprints.org The chemical shifts of these signals are influenced by the chain length and position of the fatty acid on the glycerol backbone, allowing for detailed structural elucidation and quantitative analysis of the different fatty acids present in the mixture. researchgate.netresearchgate.net
For instance, 13C NMR spectra of tricaprin (B1683028) (a C10 triglyceride) show characteristic signals for the glycerol carbons and the decanoic acid carbons at specific ppm values. preprints.org Similarly, 1H NMR provides information about the protons in the glycerol and fatty acid moieties. preprints.org
NMR spectroscopy can also be used to study the interaction of MCTs with other substances and to probe the structure of systems containing MCTs, such as emulsions. mdpi.cominvivochem.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for identifying the functional groups present in a compound and can provide valuable information about the chemical structure of this compound. mdpi.comspectroscopyeurope.com The infrared spectrum of triglycerides exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of various chemical bonds.
Key absorption bands for triglycerides include:
A strong peak around 1740 cm⁻¹ to 1743 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the ester groups. This is a prominent feature in the spectra of fats and oils. nih.govresearchgate.net
Absorption bands in the region of 2800-3000 cm⁻¹, attributed to the C-H stretching vibrations of the alkyl chains (-CH2- and -CH3 groups). spectroscopyeurope.commdpi.com Specifically, peaks around 2850 cm⁻¹ and 2925 cm⁻¹ are assigned to the asymmetric and symmetric CH2 stretching vibrations. nih.govresearchgate.net
Bands in the fingerprint region (below 1500 cm⁻¹) provide further information about the specific structure and chain length of the fatty acids. wur.nl
FTIR spectroscopy has been used to characterize medium-chain triglycerides and study their interactions in various formulations, such as emulsions. mdpi.comresearchgate.netunisa.edu.au For example, changes in the FTIR spectra can indicate the presence of MCTs in a mixture or the formation of complexes. nih.gov
Thermal Analysis (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of this compound, including their melting and crystallization behavior. mdpi.comnih.govresearchgate.netjfda-online.com These thermal properties are influenced by the fatty acid composition and the polymorphic forms of the triglycerides. wur.nljfda-online.com
DSC measures the heat flow to a sample as a function of temperature, providing information about transitions such as melting and crystallization. For triglycerides, DSC thermograms typically show exothermic peaks upon cooling (crystallization) and endothermic peaks upon heating (melting). nih.govjfda-online.com
Medium-chain triglycerides generally have lower melting points compared to long-chain triglycerides due to their shorter fatty acid chains. chemicalbook.comnhrorganicoils.cominterfat.com The specific melting and crystallization points of C8-12 glycerides depend on the exact mixture of caprylic and capric acids and their positional distribution. wur.nlinterfat.com
Studies using DSC on MCTs have shown crystallization points in the range of -24 °C to -8.78 °C, depending on the proportion of MCTs in a mixture. nih.gov The melting point of tricaprin (C10) is reported to be around 29-31 °C. preprints.org DSC can be used to assess the purity of triglycerides and to study the thermal behavior of blends containing MCTs. preprints.orgnih.govjfda-online.com
Other Characterization Methods (e.g., SEM, TGA)
Beyond spectroscopy and thermal analysis, other methods can be used to characterize this compound, particularly when they are part of more complex systems or formulations.
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and microstructure of materials containing this compound, such as emulsions or encapsulated systems. nih.govresearchgate.net It provides high-resolution images of the surface features and internal structure, which can be useful for understanding how the glycerides are dispersed or integrated within a matrix. nih.govresearchgate.net For instance, SEM analysis has been used to show how the addition of MCTs can affect the microstructure of food products, leading to a denser and firmer character. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. While triglycerides are relatively stable, TGA can be used to determine their thermal decomposition temperature and assess their thermal stability. nhrorganicoils.comresearchgate.net For MCTs, thermal decomposition typically occurs at temperatures above 300 °C. nhrorganicoils.comresearchgate.net TGA can also be used in the analysis of formulations containing MCTs to understand the thermal behavior of the different components and their interactions. unisa.edu.au
Other techniques mentioned in the context of analyzing triglycerides or systems containing them include X-ray diffraction (XRD) for studying crystalline structures, Raman spectroscopy, and various chromatographic methods (like UPLC or HPLC) for assessing purity and composition. preprints.orgwur.nlmdpi.com
Biochemical Pathways and Metabolism Non Human Clinical Focus
Endogenous Synthesis and Formation
The endogenous synthesis of glycerides, including those containing C8-12 fatty acids, primarily involves the esterification of fatty acids to a glycerol (B35011) backbone. This process requires activated forms of both glycerol and fatty acids.
Glycerol as Backbone for Lipid Synthesis
Glycerol, a three-carbon molecule, serves as the foundational backbone for the synthesis of various glycerolipids, including triglycerides and phospholipids (B1166683) creative-proteomics.com. The three hydroxyl groups on the glycerol molecule can form ester linkages with fatty acids creative-proteomics.com.
In most tissues, the glycerol-3-phosphate (G3P) required for lipid synthesis is primarily derived from the reduction of dihydroxyacetone phosphate (B84403) (DHAP) creative-proteomics.com. However, in tissues like the liver and kidney, free glycerol can be phosphorylated by glycerol kinase to form G3P creative-proteomics.com. G3P is then acylated sequentially with fatty acids to form lysophosphatidic acid, phosphatidic acid, diacylglycerol, and finally triacylglycerol aocs.org.
Role of Dihydroxyacetone Phosphate (DHAP)
Dihydroxyacetone phosphate (DHAP) is a key intermediate in glycolysis and serves as a significant link between carbohydrate and lipid metabolism fiveable.mewikipedia.org. DHAP can be reduced to glycerol-3-phosphate (G3P) by the enzyme glycerol-3-phosphate dehydrogenase creative-proteomics.comwikipedia.orgwikipedia.org. This conversion is crucial for providing the glycerol backbone necessary for the synthesis of triglycerides and phospholipids, particularly in adipose tissue where glycerol kinase activity may be low mhmedical.com. In adipose cells, the reduction of glycolysis-derived DHAP to L-glycerol-3-phosphate provides the activated glycerol backbone needed for synthesizing new triglycerides wikipedia.org. DHAP also plays a role in the biosynthesis of ether lipids in certain microorganisms wikipedia.orgontosight.ai.
Research in mouse liver and Ehrlich ascites tumor cells has indicated that the acyl-dihydroxyacetone phosphate pathway plays a significant role in glycerolipid synthesis nih.gov. This pathway involves the initial acylation of DHAP before reduction to 1-acyl sn-glycerol-3-phosphate nih.gov. The relative participation of this pathway versus the pathway involving the reduction of DHAP to glycerolphosphate followed by acylation can be compared by measuring the incorporation of radioactivity from tritium-labeled NADH and NADPH into the C-2 of lipid glycerol nih.gov.
Enzymatic Reactions in Glycerol Metabolism (e.g., Glycerol Kinase, Glycerol Dehydrogenase)
Glycerol dehydrogenase (GlyDH) is another enzyme involved in glycerol metabolism, catalyzing the oxidation of glycerol to dihydroxyacetone, utilizing NAD+ as a cofactor leadgenebio.comleadgenebio.com. This enzyme plays a role in pathways like gluconeogenesis and lipid metabolism leadgenebio.comleadgenebio.com. Glycerol-3-phosphate dehydrogenase (GPDH), distinct from glycerol dehydrogenase, catalyzes the reversible conversion of DHAP to sn-glycerol 3-phosphate, serving as a major link between carbohydrate and lipid metabolism wikipedia.orgcreative-enzymes.com. Cytosolic GPDH (GPD1) reduces DHAP to G3P, while mitochondrial GPDH (GPD2) oxidizes G3P to DHAP wikipedia.orgcreative-enzymes.com. Enhanced GPDH activity, particularly GPD2, can lead to increased glycerol production and triglyceride accumulation wikipedia.orgcreative-enzymes.com.
Degradation and Hydrolysis Pathways
The degradation of glycerides, including those containing C8-12 fatty acids, involves hydrolysis by lipases and subsequent oxidation of the released fatty acids.
Lipolysis by Lipases (e.g., Pancreatic Lipase (B570770), Hormone-Sensitive Lipase)
Lipolysis is the process by which triglycerides are hydrolyzed into glycerol and free fatty acids nih.gov. This process is primarily carried out by lipases. Pancreatic lipase (PL) is a key enzyme in the digestion of dietary triglycerides in the small intestine nih.govresearchgate.net. Studies in weanling rats have shown that dietary medium-chain triglycerides (MCTs) can regulate pancreatic lipase activity nih.govresearchgate.net. Pancreatic lipase activity was significantly elevated in rats fed low and moderate MCT diets compared to high-MCT or control diets nih.govresearchgate.net. The rate of MCT hydrolysis by pancreatic lipase can also depend on the chain length of the fatty acid, with activity decreasing as chain length increases from C4 to C10 researchgate.net. Medium-chain triglycerides can also be absorbed intact into intestinal epithelial cells and then hydrolyzed by microsomal lipases researchgate.net.
Hormone-sensitive lipase (HSL) is an intracellular neutral lipase that plays a crucial role in mobilizing stored fats by hydrolyzing triglycerides and diglycerides nih.govwikipedia.orgwikidoc.orgnih.gov. While HSL can hydrolyze triglycerides, adipose triglyceride lipase (ATGL) has a higher affinity for triglycerides and is considered the predominant enzyme for the initial step of triglyceride hydrolysis in adipocytes wikipedia.orgwikidoc.orgpnas.orgnih.gov. HSL has a higher affinity for diglycerides than triglycerides wikipedia.org. HSL is activated when the body needs to mobilize energy stores and is responsive to hormones like catecholamines and ACTH, while being inhibited by insulin (B600854) nih.govwikipedia.orgwikidoc.org. Studies in mice have shown that dietary MCT can increase the activity and expression of HSL in white adipose tissue, contributing to reduced fat accumulation tandfonline.comtandfonline.com. The increased HSL activity induced by MCT might be partially mediated by increased norepinephrine (B1679862) levels tandfonline.com. ATGL and HSL together are responsible for the majority of triglyceride hydrolase activity in murine white adipose tissue nih.gov.
Fatty Acid Oxidation (e.g., β-oxidation, ω-oxidation)
Following lipolysis, the released C8-12 fatty acids undergo oxidation to produce energy. The primary pathway for fatty acid degradation is beta-oxidation (β-oxidation) plos.orgaocs.orgwikipedia.org. β-oxidation occurs in the mitochondria and, for certain fatty acids, in peroxisomes plos.orgwikipedia.org. Medium-chain fatty acids (C8-C12) can enter the mitochondria and undergo β-oxidation, producing acetyl-CoA, NADH, and FADH2 wikipedia.orgmdpi.com. There are different isoforms of acyl-CoA dehydrogenase involved in β-oxidation with varying affinities for different fatty acid chain lengths, including a medium-chain acyl-CoA dehydrogenase (MCAD) aocs.orgwikipedia.org. MCAD plays a crucial role in the mitochondrial β-oxidation of medium-chain fatty acids wikipedia.org. Studies in isolated liver cells have shown that the β-oxidation of lauric acid (C12) can occur in peroxisomes and may be less inhibited under certain conditions compared to longer-chain fatty acids nih.gov.
Omega-oxidation (ω-oxidation) is an alternative, typically minor, pathway for fatty acid metabolism that occurs in the endoplasmic reticulum of some animals, particularly for medium-chain fatty acids (10-12 carbon atoms) wikipedia.orgbyjus.commicrobenotes.com. This pathway becomes more important when β-oxidation is defective wikipedia.orgbyjus.commicrobenotes.com. ω-oxidation involves the oxidation of the methyl carbon (ω carbon) of the fatty acid chain to a carboxyl group, resulting in the formation of dicarboxylic fatty acids wikipedia.orgbyjus.commicrobenotes.comresearchgate.netnih.gov. The process involves hydroxylation catalyzed by cytochrome P450 monooxygenases, followed by oxidation of the hydroxyl group to an aldehyde by alcohol dehydrogenase, and finally oxidation of the aldehyde to a carboxylic acid by aldehyde dehydrogenase byjus.com. The resulting dicarboxylic fatty acids can then be further degraded by β-oxidation researchgate.net. Research in mammalian liver and kidney homogenates has shown the ω-oxidation of medium-chain fatty acids (C8-C12) to their corresponding dicarboxylic acids nih.gov.
Conversion to Ketone Bodies (e.g., βHB)
A significant metabolic fate of MCFAs, particularly C8 and C10, is their rapid conversion to ketone bodies in the liver. frontiersin.orgnih.gov This process occurs through β-oxidation, where fatty acids are broken down into acetyl-CoA. medbullets.commdpi.comwikipedia.org When the rate of fatty acid oxidation in the liver exceeds the capacity of the citric acid cycle, acetyl-CoA is diverted towards ketogenesis, leading to the formation of acetoacetate (B1235776) (AcAc), beta-hydroxybutyrate (βHB), and acetone. mdpi.com
Studies have demonstrated that the consumption of MCTs, especially those rich in C8, leads to increased blood ketone body concentrations. frontiersin.orgnih.govresearchgate.net The ketogenic effect appears to be carbon chain length-dependent, with C8 exhibiting a stronger ketogenic effect than C10 and C12. nih.govmdpi.com For instance, research indicates that the total plasma ketone concentration increased significantly after the consumption of C8, but not C10, over a period of approximately 4 hours. nih.gov The presence of carbohydrates with MCT intake can suppress this ketogenic effect. frontiersin.orgnih.govnih.govresearchgate.net
Data from studies investigating the impact of C8 intake on βHB levels highlight this conversion. One study showed that βHB values increased continuously over a 6-hour period following C8 consumption without carbohydrate intake. mdpi.com
Role in Energy Homeostasis (Biochemical Perspective)
Glycerides, C8-12, and their resulting MCFAs play a notable role in energy homeostasis due to their unique metabolic characteristics. frontiersin.orgnih.gov MCFAs are readily oxidized in the mitochondria to produce ATP, serving as an efficient energy source. mdpi.comnih.gov Their rapid absorption and direct transport to the liver facilitate their quick availability for metabolism. wikipedia.orgfrontiersin.orgnih.gov
Beyond direct ATP production, the conversion of MCFAs to ketone bodies provides an alternative fuel source for extrahepatic tissues, including the brain and muscle, particularly during periods of low glucose availability. wikipedia.orgmdpi.com This ketogenic effect can contribute to energy balance and provide metabolic flexibility. mdpi.com
Intermediates and Products
The metabolism of this compound, involves several key intermediates and products. Following hydrolysis, the primary products are glycerol and the corresponding medium-chain fatty acids (caprylic acid, capric acid, and lauric acid). europa.euoecd.orgeuropa.eu
Once absorbed, MCFAs undergo activation to their respective acyl-CoA esters. These acyl-CoA esters are then primarily metabolized through mitochondrial β-oxidation. medbullets.comwikipedia.org The intermediates of β-oxidation include fatty acyl-CoA species shortened by two carbons in each cycle, ultimately yielding acetyl-CoA. medbullets.comwikipedia.org
Acetyl-CoA can enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP, NADH, and FADH2. medbullets.comwikipedia.org Alternatively, in the liver, when acetyl-CoA production is high, it can be converted into ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone. mdpi.com
Glycerol, the other product of glyceride hydrolysis, is primarily metabolized in the liver and kidney. mdpi.com It can be converted to glycerol 3-phosphate, which can then enter glycolysis or gluconeogenesis pathways. wikipedia.orgmdpi.com
Alternative oxidative pathways, such as ω-oxidation, can also metabolize MCFAs, particularly C8-C12, in tissues like the liver and kidney, producing dicarboxylic acids. nih.gov These dicarboxylic acids can then undergo peroxisomal β-oxidation. nih.gov
In Vitro Biochemical Studies
In vitro biochemical studies have been instrumental in elucidating the metabolic pathways and effects of this compound, and their constituent fatty acids. These studies often utilize cell cultures or tissue homogenates to investigate specific biochemical processes.
For example, in vitro studies have examined the metabolic fate of C8 and C10 in brain slices, demonstrating their metabolism independent of carnitine palmitoyltransferase I (CPT1). researchgate.net Research using differentiated human-induced pluripotent stem cell-derived astrocytes has provided insights into the transformation pathways of C8 and C10 to βHB in these specific brain cells. researchgate.net
Cell culture models, such as Caco-2 cells, have been used to study the intestinal absorption and metabolism of lipids, although many such studies focus on lipid absorption rather than detailed biochemical transformations of C8-12 glycerides specifically. researchgate.net
Studies on skeletal muscle cells (e.g., C2C12 myotubes) have investigated the effects of individual MCFAs (C8, C10, C12) on mitochondrial quality control and oxidative phosphorylation, highlighting differential effects among the chain lengths, with C8 promoting mitophagy and increasing expression of markers related to mitochondrial function. mdpi.com
In vitro screening studies have also been conducted to assess the activity of medium-chain fatty acids against microorganisms, providing insights into potential non-metabolic biochemical interactions. researchgate.net
Data from in vitro studies can provide detailed information on specific enzyme activities, metabolic fluxes, and cellular responses to C8-12 glycerides and their components. For instance, studies might measure the production rates of acetyl-CoA or ketone bodies in isolated liver mitochondria incubated with MCFAs.
Below is an example of how data from in vitro studies on the ketogenic effect of different MCFAs might be presented:
| Fatty Acid | Ketogenic Effect (Relative to C12) |
| C8 | 6x higher |
| C10 | 3x higher |
| C12 | 1x |
Note: This table is illustrative based on information from search result nih.gov and is presented as an example of how in vitro data might be structured.
Another example of data from in vitro studies could involve the effect of MCFAs on specific cellular pathways, such as mitochondrial respiration in muscle cells:
| Fatty Acid Treatment | Effect on Mitochondrial OXPHOS Markers |
| C8 | Increased expression |
| C10 | Poorly promoted |
| C12 | Poorly promoted |
Note: This table is illustrative based on information from search result mdpi.com and is presented as an example of how in vitro data might be structured.
These in vitro approaches are crucial for dissecting the intricate biochemical mechanisms underlying the metabolism and cellular effects of this compound.
Applications in Research and Non Clinical Industrial Contexts
Research Tool and Model Systems
Glycerides, C8-12, serve as valuable tools and components in various research applications and model systems, particularly in in vitro studies and analytical chemistry method development.
Use in in vitro Assays and Cell Culture Studies
C8-12 glycerides and their constituent fatty acids, such as caprylic (C8) and capric (C10) acids, are utilized in in vitro assays and cell culture studies to investigate various biological processes. Studies have explored the effects of C8 and C10 on cellular metabolism and function in different cell lines. For instance, research using neuronal cell lines has investigated how C8 and C10 influence mitochondrial activity and energy metabolism frontiersin.orgnih.gov. While some studies suggest that neurons may oxidize C8, astrocytes have been shown to metabolize both C8 and C10, stimulating mitochondrial respiration frontiersin.orgnih.gov. Differences in the effects of C8 and C10 have been observed in vitro, with C10, but not C8, increasing the activity of certain enzymes in neuronal cell lines and triggering mitochondrial proliferation frontiersin.org. These in vitro models help researchers understand the cellular impact of medium-chain fatty acids and their derivatives.
Applications in Analytical Chemistry Method Development
This compound, are relevant in the development of analytical chemistry methods, particularly for the analysis of lipids and fatty acid composition in various matrices. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to characterize the composition of medium-chain glycerides, including the ratios of C8 and C10 fatty acid components and the proportions of mono-, di-, and triglycerides nih.gov. Method development in analytical HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase gradient, and detection methods (e.g., UV detection) to achieve desired selectivity, sensitivity, and efficiency for analyzing these compounds nih.gov. These methods are crucial for the accurate characterization and quality control of C8-12 glycerides in various applications nih.govbiochromato.com. Thermal desorption/pyrolysis coupled with mass spectrometry (TDP/DART-QTOFMS) is another analytical method used to determine the fatty acid composition of glycerides in edible oils and food items without extensive pre-treatment biochromato.com. This method allows for the identification of fatty acid substituents, including C8, C10, and C12, in triglycerides biochromato.com.
Biotechnological Applications
C8-12 glycerides and their corresponding fatty acids play a role in biotechnological applications, particularly as precursors for oleochemicals and biofuels, and in the production of bifunctional chemicals.
Precursors for Oleochemicals and Biofuels
Medium-chain fatty acids (C6-C12), including C8, C10, and C12, are important in the production of oleochemicals and biofuels nih.gov. Triglycerides, which are the primary components of natural oils and fats, serve as feedstocks for the production of biofuels like biodiesel and biojet fuel cbsci.camdpi.com. The hydrotreatment of fats, oils, and greases (FOGs), which consist mainly of triglycerides, is a commercialized process for producing hydrotreated esters and fatty acids (HEFA), a type of drop-in biofuel cbsci.caieabioenergy.com. Shorter chain hydrocarbons, including those in the C8-C16 range, can be separated from the HEFA product and used as biojet fuel cbsci.ca. Biotechnological approaches involving microorganisms are also being explored to produce lipids and hydrocarbons with carbon chains of various lengths, including those relevant to oleochemicals and fuels, from renewable feedstocks like crude glycerol (B35011) google.com.
Production of Bifunctional Chemicals (C8-C12 monomers)
C8-C12 fatty acids derived from glycerides can serve as building blocks for the production of bifunctional chemicals, which are molecules containing two different functional groups. These bifunctional monomers are valuable in the synthesis of polymers and other industrial chemicals sciepublish.comresearchgate.net. Research is ongoing to develop efficient methods, including multi-enzyme cascade reactions and homogeneous transition metal catalysis, for converting oleochemicals, such as fatty acids derived from vegetable oils, into linear, bifunctional monomers sciepublish.comfnr.de. Examples of such bifunctional monomers include ω-amino fatty acids and α,ω-dicarboxylic acids, which can be used in the production of nylon sciepublish.com.
Industrial Formulations (Excluding Dosage/Safety/Clinical)
This compound, are utilized in various industrial formulations due to their specific physicochemical properties. Their lower viscosity and good solubility in nonpolar solvents make them suitable for diverse applications vulcanchem.comontosight.ai. In cosmetic formulations, C8-12 glycerides function as skin conditioning agents, solvents for lipophilic ingredients, and viscosity modulators vulcanchem.comcosmileeurope.eu. They can enhance skin hydration by forming an occlusive barrier and facilitate the dissolution of active ingredients vulcanchem.com. In the food industry, they are used as emulsifiers, texture modifiers, and nutritional supplements ontosight.aiontosight.aiontosight.ai. In the pharmaceutical industry, C8-12 glycerides are employed as excipients in formulations like capsules, tablets, and topical preparations, serving as solvents, lubricants, and emollients ontosight.aiontosight.ai. Their ability to solubilize poorly water-soluble compounds is particularly useful in pharmaceutical formulation development nih.gov.
Cosmetic and Skincare Formulations (e.g., Skin Conditioning, Solvent Capacity)
In the realm of cosmetic and skincare research and development, C8-12 glycerides are frequently employed due to their functional attributes. They serve as skin conditioning agents, helping to maintain the skin in good condition. fishersci.ca Their lipophilic nature provides excellent solvent capacity, facilitating the dissolution of various active ingredients, including lipophilic compounds such as retinoids and vitamins, within formulations. nih.govfishersci.ca Furthermore, these glycerides can act as emollients, contributing to the smoothing and softening of the skin by forming a protective layer that helps resist moisture loss, thereby functioning as skin conditioning agents. mpg.denih.gov Caprylic/Capric Triglyceride, often synonymous with C8-12 glycerides, is noted for providing a noticeable silkiness in products and is considered suitable for sensitive and oily skin. mpg.denih.govfoodb.ca Beyond their conditioning and solvent roles, blends of C8-C12 triglycerides can also modulate the viscosity of cosmetic products, influencing their rheology and improving spreadability in formulations like creams and serums. nih.govfishersci.ca
Food Chemistry and Characterization of Edible Oils
Glycerides, particularly mono-, di-, and triglycerides, are fundamental components of fats and oils, playing a significant role in food chemistry. fishersci.fiepa.gov The characterization and quality control of edible oils often involve analyzing these glycerides. epa.govnih.gov While determining the exact content of individual glycerides can be time-consuming, various analytical techniques are employed. nih.gov For instance, chromatographic analysis, such as gas chromatography (GC), is commonly used for the qualitative and quantitative determination of the constituents of vegetable oils, including fatty acids and their derivatives, after appropriate sample preparation like derivatization to fatty acid methyl esters (FAMEs). fishersci.fiepa.gov Techniques like saponification, liquid-liquid partition, and chromatographic methods are utilized to isolate and analyze the components of vegetable oils. epa.gov Medium-chain triglycerides (MCTs), encompassing C8-12 glycerides, have been studied for their unique metabolic properties compared to long-chain triglycerides, being more easily digested and absorbed. fishersci.cawikipedia.orgnih.gov This difference in physical properties and metabolic fate has led to their use in specialized nutritional formulations and research exploring their potential benefits. fishersci.cawikipedia.orgnih.govguidechem.com Research also explores the composition and nutritional potential of glyceride oils from various plant sources, highlighting their potential in food and nutrition-related applications. metabolomicsworkbench.org
Drug Delivery Systems (Non-Clinical, Mechanistic Studies)
In non-clinical research on drug delivery systems, this compound, and other medium-chain triglycerides are explored for their utility as excipients. wikidata.orgthegoodscentscompany.comepa.govwikipedia.orgnih.govwikipedia.orgdsmz.de Their properties make them suitable for various formulation strategies aimed at improving drug delivery. epa.govwikipedia.orgdsmz.de
Solubilizing Agents for Poorly Soluble Compounds
A significant application of C8-12 glycerides in drug delivery research is their function as solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs). thegoodscentscompany.comwikipedia.orgnih.govnih.govnih.govthermofisher.com In lipid-based drug delivery systems (LBDDS), the lipophilic nature of these glycerides, such as Caprylic/Capric Triglyceride (often found in products like Miglyol 812), allows them to dissolve hydrophobic drugs. thegoodscentscompany.comwikipedia.orgnih.gov Studies on self-emulsifying drug delivery systems (SEDDS) have utilized C8/C10 polyglycolyzed glycerides to enhance the solubility and improve the oral bioavailability of poorly soluble compounds like mixed tocotrienols in non-clinical settings. nih.govthermofisher.com The ability of these vehicles to maintain the compound in solution within the gastrointestinal tract is often attributed to their bioavailability-enhancing properties. nih.govthermofisher.com
Penetration Enhancers (e.g., Transdermal Formulations)
C8-12 glycerides and their derivatives are investigated for their capacity to enhance the penetration of active substances across biological barriers, such as the skin and intestinal epithelium. nih.govmpg.dewikidata.orgnih.govwikipedia.orgthegoodscentscompany.comguidetopharmacology.orglipidmaps.orgfishersci.cametabolomicsworkbench.orgfishersci.comfrontiersin.org In transdermal formulations, they can act as penetration enhancers to improve the delivery of drugs through the skin. nih.govmpg.dewikidata.orgnih.govthegoodscentscompany.comfishersci.comfrontiersin.org Research explores the efficacy of different penetration enhancers, including glycerides, in facilitating drug diffusion across the stratum corneum. wikipedia.orgthegoodscentscompany.comfishersci.com Studies have shown that certain medium-chain fatty acid esters, such as C8 esters of propylene (B89431) glycol, are known to enhance skin penetration. thegoodscentscompany.com Glyceryl monocaprylate (GEFA-C8), a monoglyceride derived from caprylic acid, has been shown to enhance the skin permeation of compounds like eptazocine (B1227872) in research using hairless mouse skin. fishersci.com The mechanism often involves interaction with the lipid bilayers of cell membranes, leading to temporary and reversible changes in barrier integrity. fishersci.calipidmaps.org
Stabilization of Active Pharmaceutical Ingredients (APIs)
This compound, can contribute to the stability of active pharmaceutical ingredients (APIs) within formulations, particularly in lipid-based drug delivery systems. nih.govthegoodscentscompany.comwikipedia.orgnih.govwikipedia.orgdsmz.denih.gov Triacylglycerides, being lipidic and generally compatible with APIs and other excipients, are used in formulations where API stability is crucial. wikipedia.org While lipid excipients can be prone to oxidation, especially those with unsaturated fatty acid moieties, C8 and C10 triglycerides (components of C8-12 glycerides) are saturated and generally exhibit good oxidative stability. mpg.denih.gov Research focuses on understanding how the manufacturing processes and the properties of lipid excipients can impact the chemical stability of APIs within the final drug product. wikipedia.orgdsmz.de Strict control over excipients like MCTs is considered fundamental for ensuring the stability of formulations such as nanoemulsions. wikipedia.org
Impact on Membrane Permeation (e.g., Peptide Permeation)
The impact of C8-12 glycerides and related medium-chain fatty acid derivatives on membrane permeation has been a subject of non-clinical research, particularly concerning intestinal and skin barriers. Studies using in vitro models, such as Caco-2 cell monolayers which mimic the intestinal epithelium, have investigated the effects of medium-chain fatty acids (C8, C10, C12) and their salts on paracellular permeability. guidetopharmacology.orglipidmaps.orgfishersci.cametabolomicsworkbench.orglipidmaps.org Research indicates that medium-chain fatty acids, particularly their sodium salts like sodium caprylate (C8), sodium caprate (C10), and sodium laurate (C12), can enhance the paracellular permeation of hydrophilic compounds. guidetopharmacology.orglipidmaps.org Studies have shown a correlation between the chain length of medium-chain fatty acids and their effect on permeability and cytotoxicity in Caco-2 cells, with C10 often demonstrating higher efficacy as a permeation enhancer compared to C8 in certain contexts. metabolomicsworkbench.orglipidmaps.org The mechanism is thought to involve the partitioning of these amphiphilic molecules into the plasma membrane, leading to membrane fluidization and increased permeability. lipidmaps.org Research also explores the use of glycerides in formulations aimed at improving the oral delivery of peptides, which typically have poor membrane permeability. guidetopharmacology.orgfishersci.cametabolomicsworkbench.org
Phase Change Materials (PCM) Research
Glycerides, particularly those with medium-chain fatty acids (C8-C12), have been explored for their potential as Phase Change Materials (PCMs) in thermal energy storage applications. PCMs utilize the latent heat absorbed or released during a phase transition (e.g., melting or solidification) to store or release thermal energy mdpi.comdntb.gov.ua. Triglycerides, as the main constituents of animal and vegetable fats, are considered interesting candidates for PCMs due to their bio-origin, biodegradability, and attractive thermal properties mdpi.comdntb.gov.uaresearchgate.net.
Research indicates that triglycerides with shorter chain lengths, such as C8 (tricaprylin) and C10 (tricaprin), can exhibit sub-zero melting temperatures, making them potentially suitable for cold energy storage systems researchgate.netsciencepublishinggroup.com. Studies have investigated triglycerides composed of C8 and C10 fatty acids, such as those found in Miglyol 812, in the context of PCM research liverpool.ac.uk. The thermal behavior of triglycerides, including their melting points, enthalpies of fusion, and polymorphism, is crucial for their application as PCMs mdpi.comdntb.gov.uaresearchgate.net. Polymorphism, the ability of a substance to exist in different crystalline forms, can influence the thermal performance and stability of triglyceride-based PCMs mdpi.comdntb.gov.uaresearchgate.net.
Naturally occurring fatty acid glycerides, including those with chain lengths in the C4-C8 range, are considered well-suited for PCM applications googleapis.com. The preparation of PCMs has also involved the use of crude glycerol and carboxylic acids ranging from C8 to C18 researchgate.net.
Agricultural and Animal Nutrition Research
Glycerides containing C8-C12 fatty acids have been investigated as feed additives in agricultural and animal nutrition research, particularly in ruminant production nih.govresearchgate.netnih.govgoogle.com. These medium-chain fatty acid triglycerides (MCTs) are easily digested and absorbed in the animal intestine nih.gov. They are explored for their potential to improve animal performance, nutrient digestibility, and modulate the gastrointestinal environment nih.govgoogle.com.
Feed Additives in Ruminant Production
Medium-chain fatty acid triglycerides (MCTs), including those composed of C8, C10, and C12 fatty acids, have been used as feed additives in ruminant production nih.govresearchgate.netnih.gov. Studies in finishing bulls have investigated the effects of individual medium-chain triglycerides, such as glycerol monocaprylin (B12243) (GMC, C8), glycerol monodecanoate (GMD, C10), and glycerol monolaurate (GML, C12), on various parameters nih.govresearchgate.netnih.gov.
Research suggests that different types of MCTs can have varying effects in ruminants nih.govresearchgate.netnih.gov. For instance, in a study with finishing bulls, GMD tended to increase dry matter intake (DMI) nih.govresearchgate.netnih.gov. GMD and GML significantly increased serum concentrations of total antioxidant capacity (T-AOC), catalase, glutathione (B108866) peroxidase (GSH-PX), glutathione reductase (GR), and nitric oxide (NO), suggesting an improvement in oxidative stress status nih.govresearchgate.netnih.gov.
While some studies indicate positive effects on growth performance and gut health in young animals with MCT supplementation researchgate.net, others have shown no significant effects on average daily gain (ADG) or feed conversion efficiency in finishing bulls when supplementing glycerides of C8, C10, and C12 MCFAs researchgate.net. The use of glycerides containing fatty acids from C1 to C12 in animal feed is also explored for their nutritional value as an energy source, particularly for young animals, and for their potential to modulate intestinal flora google.com.
Impact on Gastrointestinal Tract Microorganisms and Rumen Metabolites
Supplementation with medium-chain fatty acid triglycerides (MCTs) can influence the microbial populations and metabolite profiles in the gastrointestinal tract and rumen of ruminants nih.govresearchgate.netnih.gov. Studies have observed changes in the bacterial communities in the rumen digesta and fluid following supplementation with C8, C10, and C12 glycerides nih.govresearchgate.netnih.gov.
In finishing bulls, supplementation with C8, C10, and C12 glycerides resulted in a number of significantly different bacteria in the rumen digesta and fluid compared to a control group nih.govresearchgate.netnih.gov. The specific changes in bacterial populations varied depending on the type of MCT supplemented nih.govresearchgate.netnih.gov.
MCT supplementation can also impact rumen fluid metabolites nih.govresearchgate.netnih.gov. Research has identified significantly differential metabolites in rumen fluid after supplementation with C8, C10, and C12 glycerides nih.govresearchgate.netnih.gov. For example, the C10 group significantly increased rumen fluid pH, while the C10 and C12 groups significantly decreased ammonia-nitrogen (NH3-N) concentrations nih.gov. The C8 and C10 groups significantly decreased lactic acid concentrations in rumen fluid nih.gov.
Medium-chain fatty acids, including C8:0, C10:0, and C12:0, are known to have potential antimicrobial properties mdpi.comnaturalforce.com. In vitro studies have demonstrated the antibacterial activity of caprylic acid (C8) against bacteria such as Escherichia coli and Staphylococcus naturalforce.com. This antimicrobial action can contribute to the modulation of the gastrointestinal microbial environment nih.gov. Rumen microbes, including bacteria like Anaerovibrio lipolytica, are capable of hydrolyzing esterified fatty acids, with high activity towards medium-chain fatty acids such as C8:0, C10:0, and C12:0 nih.gov. Rumen samples have also shown hydrolytic activity on esters with fatty acid chain lengths up to C12 frontiersin.org.
Studies suggest that changes in gastrointestinal microbiota can influence systemic metabolite composition mdpi.com. The interaction between ruminal microorganisms and their metabolites is a complex area of research mdpi.com.
Table 1: Effects of MCT Supplementation on Rumen Fluid Parameters in Finishing Bulls nih.gov
| Parameter | Control | C8 Group | C10 Group | C12 Group | Significance (P-value) |
| pH | x.xx | x.xx | y.yy | x.xx | < 0.05 (C10 vs Control) |
| NH3-N (mg/L) | a.aa | a.aa | b.bb | b.bb | < 0.05 (C10, C12 vs Control) |
| Lactic Acid (mM) | c.cc | d.dd | d.dd | c.cc | < 0.05 (C8, C10 vs Control) |
| TVFA (mM) | e.ee | e.ee | e.ee | e.ee | > 0.05 |
Note: Hypothetical values (x, y, a, b, c, d, e) are used in the table as specific numerical data for all parameters across all groups were not explicitly provided in the snippet, only the significance levels of the differences.
Table 2: Differential Bacteria in Rumen Digesta and Fluid After MCT Supplementation nih.govresearchgate.netnih.gov
| Sample Location | C8 Group | C10 Group | C12 Group |
| Rumen Digesta | 5 | 14 | 6 |
| Rumen Fluid | 3 | 10 | 5 |
Note: Values represent the number of significantly different bacteria compared to the control group.
Mechanistic and Molecular Studies Non Clinical
Enzyme-Substrate Interactions
Glycerides, C8-12, undergo enzymatic hydrolysis by lipases present in the digestive system, including salivary, intestinal, and pancreatic lipases. nih.gov This process breaks down the triglycerides into glycerol (B35011) and their constituent medium-chain fatty acids. nih.govmetabolomicsworkbench.org A key difference in the enzymatic degradation of MCTs compared to LCTs (fatty acids with chain lengths greater than 12 carbons) is the end products. While LCTs are typically degraded into two fatty acids and a monoacylglycerol, Caprylic/Capric Triglyceride is degraded into three fatty acids and the glycerol backbone. nih.gov
Enzymatic methods are also employed in the synthesis of MCTs, often preferred for applications in food and nutraceuticals. lipidmaps.org Lipases utilized in synthesis can exhibit specificity towards particular fatty acids or positions on the glycerol backbone (stereospecificity or regiospecificity). lipidmaps.org
Beyond hydrolysis, medium-chain fatty acids (C8-C12) can be substrates for ω-oxidation in mammalian liver and kidney homogenates, leading to the formation of corresponding dicarboxylic acids. uni.lu Studies on the affinity of ω-hydroxylation enzymes have shown variations based on chain length, with higher affinity observed for capric (C10) and lauric (C12) acids compared to caprylic (C8) and caproic (C6) acids in rat liver microsomes. uni.lu
Furthermore, the presence of MCTs can influence the enzymatic hydrolysis of other substrates, such as starch. Lipids, including MCTs, can interact with starch to reduce its sensitivity to enzymatic breakdown. The incorporation of MCTs has been shown to facilitate the formation of starch-lipid complexes, resulting in a more ordered and compact molecular arrangement that can hinder the accessibility and action of digestive enzymes on starch granules, thereby slowing starch digestion. epa.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are valuable tools for investigating the behavior of lipid-based formulations at a molecular level. These simulations have been applied to study formulations containing glycerides, including mono- and di-lauroyl glycerides, to understand their microstructure and how it changes upon interaction with water during dispersion. nih.gov
Coarse-grained molecular dynamics (CG-MD) has been specifically utilized to examine the influence of factors such as bile composition on the membrane incorporation of transient permeability enhancers, including caprylate (C8) and caprate (C10). fishersci.fi These simulations can provide insights into the mechanisms by which these molecules interact with biological membranes.
MD simulations have also been employed to clarify the formation process of nanoemulsions incorporating triglycerides, such as trilaurin, tripalmitin, and triolein. nih.gov These studies help in understanding how triglycerides contribute to the structure and stability of such delivery systems at the molecular level.
Influence of Chain Length on Biochemical Processes
The chain length of the fatty acids in glycerides significantly influences their biochemical processing. The oral absorption and metabolic pathways of LCTs (C>12) differ considerably from those of glycerides with shorter chains like Caprylic/Capric Triglyceride. nih.gov
Medium-chain fatty acids, resulting from the breakdown of this compound, are characterized by their rapid absorption and metabolism. Unlike long-chain fatty acids, they largely bypass lymphatic absorption and are transported directly to the liver via the portal vein. thegoodscentscompany.commetabolomicsworkbench.orglipidmaps.orgnih.gov In the liver and other organs, they undergo rapid β-oxidation, serving as an immediate source of energy. thegoodscentscompany.commetabolomicsworkbench.orglipidmaps.org The extent of transport via the portal vein is inversely related to the fatty acid chain length, with nearly all C8:0 and approximately 60% of C12:0 being transported through this route. nih.gov
The chain length and saturation of lipids, including MCTs, play a role in their interaction with starch and the resulting impact on starch digestibility. epa.gov Medium-chain triglycerides, with their high saturation and shorter carbon chains, are reported to facilitate the formation of stable starch-lipid complexes that reduce starch digestibility. epa.gov
Enzymes involved in lipid metabolism can also exhibit chain length preferences. For instance, the DGAT1 enzyme, involved in triglyceride synthesis, has shown higher activity with longer-acyl chain substrates (C16–20) compared to shorter ones (C10–12) in some studies. metabolomicsworkbench.org
Interaction with Biological Membranes (e.g., Permeation Enhancement Mechanisms)
Medium-chain glycerides and their constituent fatty acids, particularly caprylic (C8) and capric (C10) acids, have been investigated for their ability to enhance the permeability of biological membranes. wikipedia.orgmpg.defishersci.canih.govwikipedia.org Studies using liposomes have suggested that medium-chain glycerides can enhance membrane permeability, potentially via a "transcellular route". idrblab.net Interestingly, this enhancement in liposomal membrane permeability was not found to be associated with a decrease in apparent membranous microviscosity. idrblab.net
Medium-chain fatty acids with chain lengths between C8 and C12 are considered effective permeation enhancers. wikipedia.org This is attributed to a favorable balance between their solubility and their capacity to partition into biological membranes. Comparative studies have indicated that capric acid (C10) can show higher efficacy as a permeation enhancer than caprylic acid (C8). nih.gov The lower efficacy of C8 might be related to a reduced tendency to partition into the lipid bilayers of enterocyte plasma membranes compared to C10. nih.gov
The interaction of these medium-chain compounds with membranes can be influenced by the composition of the surrounding environment, such as bile composition, which has been shown to affect the membrane incorporation of caprylate and caprate. fishersci.fi In the context of nanoemulsions, triglycerides have been observed to disrupt membrane integrity to a greater extent than fixed oils, potentially contributing to enhanced cellular uptake or activity. nih.gov The shorter acyl tail lengths of MCTs are also suggested to increase their solubility in membranes and potentially promote cell membrane fluidity.
Structural-Function Relationships
The structure of this compound, as triesters of glycerol with C8, C10, and C12 fatty acids, dictates many of their functional properties. thegoodscentscompany.com The physical state of these glycerides is directly related to the chain length and degree of saturation of the fatty acids, as well as the number of ester bonds. Triesters composed of shorter-chain fatty acids (C8-12) are typically liquids at room temperature.
The chain length also influences solubility and partitioning behavior. Water solubility decreases, while the partition coefficient between octanol (B41247) and water increases, with increasing carbon number in glycerides. The shorter carbon chains of C8-12 glycerides contribute to lower viscosity and higher solubility in nonpolar solvents when compared to LCTs. thegoodscentscompany.com These structural attributes are linked to their enhanced bioavailability and metabolic efficiency, as the resulting medium-chain fatty acids are metabolized differently from long-chain fatty acids. thegoodscentscompany.commetabolomicsworkbench.orglipidmaps.org
Environmental and Sustainability Considerations Academic Perspective
Sustainable Production of Oleochemicals
Sustainable production in the oleochemical industry, particularly concerning C8-12 glycerides, involves ensuring that the sourcing of raw materials, primarily coconut and palm kernel oils, is environmentally responsible and socially equitable. imarcgroup.comacme-hardesty.com Concerns exist regarding the environmental impact of traditional oil crop agriculture, such as tropical deforestation, which can result from establishing new farms to meet global demand. researchgate.net
Efforts towards sustainable sourcing include adherence to certifications like the Roundtable on Sustainable Palm Oil (RSPO), which promotes practices aimed at reducing deforestation rates. goldenagri.com.sg Studies indicate that deforestation linked to palm oil in Indonesia has significantly decreased over the past decade, suggesting the effectiveness of such initiatives. goldenagri.com.sg
The efficiency of oil palm as a crop is also a factor in its sustainability profile. It yields more oil per hectare compared to other major vegetable oil crops, requiring less land for the same output. goldenagri.com.sggoldenagri.com.sg This land-use efficiency is a key argument in favor of sustainably sourced palm-based oleochemicals as an alternative to petrochemicals, which rely on finite resources and typically have a higher environmental impact due to greater greenhouse gas emissions during production. goldenagri.com.sg
Alternative and emerging sustainable production methods for medium-chain oleochemicals, including fatty acids and their derivatives like glycerides, are also being explored. Microbial production, utilizing engineered microorganisms, presents a potentially more sustainable route if scaled to industrial levels. researchgate.net Glycerol (B35011), a significant byproduct of biodiesel production, is being investigated as a substrate for microbial lipid production, demonstrating its potential as a renewable feedstock for fatty acid-derived products. researchgate.netmdpi.commdpi.com
The demand for medium-chain fatty acids (C8-C12) is expected to increase due to their relative scarcity in natural and petrochemical sources. researchgate.net This scarcity further drives the need for sustainable and potentially novel production methods.
Environmental Impact of Synthesis Methods (e.g., Life Cycle Assessment of Biocatalytic Processes)
The synthesis of C8-12 glycerides typically involves the esterification of glycerol with C8-C12 fatty acids. vulcanchem.com Traditional chemical synthesis methods often require high temperatures, pressures, and the use of corrosive chemicals, leading to significant environmental and safety issues, including greenhouse gas emissions and the generation of pollutants. sciepublish.com
Biocatalytic processes, particularly those employing enzymes like lipases, offer a greener and more sustainable alternative for the synthesis of glycerides. mdpi.comsciepublish.comoup.comnih.gov Enzymatic esterification and interesterification reactions can be carried out under milder conditions (lower temperatures and pressures), reducing energy consumption and minimizing the formation of unwanted byproducts compared to chemical methods. oup.comnih.gov This often results in a higher quality product and reduces the need for extensive downstream purification processes like washing, bleaching, and deodorization, which are common in chemical synthesis. nih.gov
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its life cycle. While specific comprehensive LCA studies focusing solely on the synthesis methods of C8-12 glycerides were not extensively detailed in the search results, related studies on oleochemicals and biocatalytic processes provide relevant insights.
Biocatalytic processes, such as multi-enzyme cascade reactions for producing bifunctional compounds from vegetable oils, are recognized for their potential to reduce environmental impact due to mild reaction conditions and improved atomic economy. sciepublish.com These enzymatic approaches align with the principles of green chemistry, aiming to minimize or eliminate the use and generation of hazardous substances.
While enzymatic synthesis offers environmental advantages, challenges remain in scaling these processes to industrial levels economically and efficiently. Research continues to focus on improving enzyme activity, stability, and developing cost-effective downstream processing methods for biocatalytically produced glycerides.
The environmental impact of glyceride synthesis is intrinsically linked to the entire value chain, from the cultivation and processing of raw materials (like palm and coconut oil) to the synthesis and purification steps. A holistic LCA would consider all these stages to provide a comprehensive understanding of the environmental footprint of C8-12 glycerides.
Future Research Directions and Emerging Areas
Development of Novel Synthesis Routes
Research into novel synthesis routes for Glycerides, C8-12 aims to improve efficiency, yield, and sustainability. Traditional synthesis methods involve the esterification of glycerol (B35011) with medium-chain fatty acids using chemical catalysts. nih.govscholar9.com However, these methods can have limitations, including lower conversion rates and the need for high temperatures and pressures. scholar9.comresearchgate.net
Recent studies have explored the intensification of synthesis using novel approaches such as ultrasonic and microwave irradiations. Research has shown that the sequential application of microwave followed by ultrasound irradiation can significantly increase conversion rates compared to conventional methods. For instance, a study demonstrated a conversion of 99.7% in 20 minutes using a sequential microwave-ultrasound approach, compared to approximately 40% in 180 minutes with a conventional method. researchgate.net
Enzymatic synthesis using lipases is another promising area, offering advantages such as higher selectivity and reduced energy consumption. nih.govresearchgate.net While enzymatic processes can sometimes be time-consuming, newer technologies like the use of supercritical carbon dioxide have been shown to intensify the yield of triglycerides by enzymatic esterification. A study reported an intensified yield of 97.3% in 6 hours using supercritical carbon dioxide at 100 bar pressure and 50 °C, which increased the diffusivity of the enzyme. nih.gov
The development of large-scale synthesis procedures without the use of solvents is also being investigated. A practical one-step procedure for preparing triglycerides of medium-chain length fatty acids using a combination of catalyst, partial vacuum, and temperature has been developed, demonstrating high yields and purity on a kilogram scale. preprints.org
Research is also exploring the microbial synthesis of medium-chain chemicals, including the fatty acid precursors for this compound, from renewable resources. This involves manipulating microbial fatty acid synthesis and reversed β-oxidation pathways. researchgate.net
Here is a table summarizing some recent findings in novel synthesis routes:
| Synthesis Method | Key Findings | Conversion/Yield (%) | Time | Reference |
| Conventional Esterification | Lower conversion compared to intensified methods. | ~40 | 180 min | researchgate.net |
| Microwave Irradiation | Increased conversion and reduced reaction time. | 97.8 | 20 min | researchgate.net |
| Ultrasound Irradiation | Increased conversion compared to conventional method, but longer reaction time than microwave. | 97.3 | 120 min | researchgate.net |
| Sequential Microwave + Ultrasound | Highest conversion and shortest reaction time. | 99.7 | 20 min | researchgate.net |
| Enzymatic Esterification (Lipase) | Time-consuming, but offers selectivity. Can be intensified. | ~90 (capric acid) | 10 h | scholar9.com |
| Enzymatic Esterification (scCO2) | Intensified yield by increasing enzyme diffusivity. | 97.3 | 6 h | nih.gov |
| Enzymatic Esterification (Ultrasound) | Intensified yield in less reaction time. | 94.8 | 420 min | nih.gov |
| Large-Scale Solvent-Free (Catalytic) | High yield and purity on kilogram scale. | 91 (Tricaprin) | Not specified | preprints.org |
Advanced Analytical Techniques for Comprehensive Characterization
Comprehensive characterization of this compound is crucial due to their varied fatty acid composition (C8, C10, C12) and the presence of mono-, di-, and triglycerides. Advanced analytical techniques are being developed and refined to accurately identify and quantify these different species and isomers.
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a widely used technique for analyzing the fatty acid composition and triglyceride profiles of lipid samples. dost.gov.phresearchgate.netjst.go.jp High-temperature GC combined with chemical ionization mass spectrometry is being explored for accurate and comprehensive identification of residual glycerides. researchgate.net This approach offers advantages over electron impact ionization by producing more abundant molecular ions, which provide important diagnostic information. researchgate.net
Liquid chromatography (LC), particularly Ultra-High Performance Liquid Chromatography (UPLC), coupled with detectors like Evaporative Light Scattering Detector (ELSD) or mass spectrometry, is also employed for the analysis of triglycerides and their isomers. jst.go.jpmdpi.com UPLC-ELSD methods are being developed and validated for quantifying medium-chain triglycerides in various applications, ensuring accurate characterization of different ester mixtures. mdpi.com
Research is also focused on developing methods to quantify triglyceride isomers, including molecular species, positional isomers, and enantiomers, as their structural variations can significantly impact the physical, chemical, and nutritional properties of fats and oils. jst.go.jp
Here is a table illustrating the application of some analytical techniques:
| Technique | Application | Key Information Provided | Reference |
| Gas Chromatography (GC) | Analysis of fatty acid composition. | Relative abundance of C8, C10, C12 fatty acids. | dost.gov.phjst.go.jp |
| GC-Mass Spectrometry (GC-MS) | Identification and quantification of volatile or derivatized compounds. | Structural information of glyceride species and impurities. | researchgate.netresearchgate.net |
| High-Temperature GC-Chemical Ionization MS | Comprehensive identification of residual glycerides. | Molecular ions and diagnostic fragments for identification. | researchgate.net |
| Liquid Chromatography (LC) | Separation of non-volatile lipid species. | Separation of mono-, di-, and triglycerides. | jst.go.jp |
| UPLC-ELSD | Quantification of medium-chain triglycerides in formulations. | Accurate quantification of different ester mixtures. | mdpi.com |
| LC-Mass Spectrometry (LC-MS) | Analysis of triglyceride positional isomers and enantiomers. | Detailed structural characterization of isomers. | jst.go.jp |
Exploration of New Biotechnological Applications
The unique properties of this compound make them candidates for exploration in various new biotechnological applications beyond their traditional uses in food, cosmetics, and pharmaceuticals. ontosight.ai
Research is investigating their potential in drug delivery systems, particularly in the formulation of nanoemulsions and other lipid-based delivery vehicles, due to their solubilizing properties and enhanced bioavailability of medium-chain fatty acids. mdpi.com
Their antimicrobial properties are also being explored. Studies have shown that medium-chain fatty acids, including C8, C10, and C12, and their monoglycerides (B3428702), can reduce the numbers of certain bacteria, particularly Gram-positive species. nasc.ccfrontiersin.org Research in animal models has indicated potential anticoccidial efficacy in calves treated with MCTs composed mainly of C8 to C12 fatty acids. semanticscholar.org
Furthermore, the role of this compound and their constituent fatty acids in modulating the gut microbiota is an area of ongoing research. Studies suggest that medium-chain fatty acids can affect the composition of the intestinal microbiota and exhibit inhibitory effects on bacterial concentrations in the digesta of animals. researchgate.net
The potential of this compound as precursors for the microbial synthesis of other valuable chemicals, such as medium-chain dicarboxylic acids and other bifunctional compounds, is also being investigated. researchgate.netsciepublish.com
Deeper Understanding of Biochemical Roles in Specific Non-Human Biological Systems
Understanding the specific biochemical roles of this compound in non-human biological systems is an important area of research, particularly in animal nutrition and health.
Studies in various animal species, such as rats, chickens, and pigs, have investigated the impact of dietary MCTs on body weight and metabolism. nasc.ccfrontiersin.org Research suggests that MCTs can influence body weight differently compared to long-chain triglycerides, potentially due to their rapid absorption and metabolism, leading to ketone body production. nasc.ccnih.gov
The effects of this compound and their constituent fatty acids on the gastrointestinal tract and nutrient absorption in animals are also being studied. Research in piglets has shown that MCTs are effectively hydrolyzed and absorbed, providing a rapid energy source. researchgate.net They may also play a role in stabilizing the intestinal microbiota. researchgate.net
Recent studies in finishing bulls have explored the effects of individual medium-chain triglycerides (glycerol monocaprylin (B12243) (C8), glycerol monodecanoate (C10), and glycerol monolaurate (C12)) on growth performance, serum hormones, oxidative stress, gastrointestinal tract bacteria, and rumen metabolites. nih.gov This research aims to elucidate the specific roles of different chain lengths within the C8-12 range. nih.gov
Research also delves into the metabolic fate of medium-chain fatty acids in specific animal tissues and organs. For example, studies in mice have examined the metabolism of medium-chain fatty acids from sources like virgin coconut oil, indicating their direct consumption and conversion to energy without significant accumulation as cholesterol in liver tissue. dost.gov.ph The presence and metabolism of medium-chain fatty acid carnitine esters in the blood of animals during exercise have also been investigated. nih.gov
Here is a table summarizing some findings on biochemical roles in non-human systems:
| Animal Species | Research Focus | Key Observations | Reference |
| Rats, Chickens | Impact on body weight and metabolism. | Different impact on body weight compared to LCTs; associated with increased β-hydroxybutyrate levels. | nasc.ccfrontiersin.org |
| Calves | Anticoccidial efficacy. | Disappearance of Eimeria spp. oocysts from feces after MCT feeding. | semanticscholar.org |
| Piglets | Energy supply, intestinal microbiota, and performance. | Effective hydrolysis and absorption; rapid energy provision; potential for stabilizing intestinal microbiota and improving performance. | researchgate.net |
| Mice | Metabolism of medium-chain fatty acids in liver tissue. | Direct consumption and conversion to energy; less tendency for accumulation as cholesterol compared to LCFA. | dost.gov.ph |
| Finishing Bulls | Effects of individual MCTs (C8, C10, C12) on performance, hormones, microbiota. | Specific effects of C10 and C12 on serum hormones, oxidative stress, and bacterial populations in the rumen and digesta observed. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for synthesizing and characterizing Glycerides, C8-12 in a laboratory setting?
- Methodology : Use controlled esterification or transesterification reactions with C8-12 fatty acids and glycerol. Characterization should combine thin-layer chromatography (TLC) for preliminary purity assessment and gas chromatography (GC) with flame ionization detection (GC-FID) for quantitative analysis of fatty acid composition . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing mono-, di-, and triglycerides .
- Key Considerations : Ensure anhydrous conditions during synthesis to prevent hydrolysis. Calibrate GC methods using certified reference standards (e.g., ASTM D6584 for glyceride analysis) .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodology : Document all synthesis parameters (e.g., molar ratios, catalysts, temperature) and validate analytical methods using inter-laboratory comparisons. Follow guidelines for reporting experimental details, as outlined in the Beilstein Journal of Organic Chemistry: include batch-specific purity data, supplier information (with geographic details for rare reagents), and raw data in supplementary materials .
- Data Validation : Use statistical tools (e.g., coefficient of variation) to assess repeatability. For lipidomic studies, apply multivariate analysis like principal component analysis (PCA) to identify outliers .
Advanced Research Questions
Q. What experimental design strategies address challenges in studying the metabolic effects of this compound in lipidomics research?
- Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) for high-resolution lipid profiling . Use isotopic labeling (e.g., ¹³C-labeled glycerides) to track metabolic pathways in vitro or in vivo.
- Challenges : Address matrix effects in biological samples by normalizing data to internal standards (e.g., deuterated triglycerides). Design longitudinal studies to account for inter-individual variability, referencing the AJCE’s criteria for sample size and ethical approvals .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Conduct meta-analyses to identify confounding variables (e.g., differences in chain-length distribution, purity thresholds). For example, discrepancies in antimicrobial activity studies may arise from variations in triglyceride composition (C8 vs. C10/C12 ratios). Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate contributing factors .
- Critical Analysis : Cross-reference results with physicochemical properties (e.g., logP values, critical micelle concentrations) to contextualize bioactivity .
Q. What advanced computational tools are suitable for modeling the physicochemical behavior of this compound?
- Methodology : Apply molecular dynamics (MD) simulations to study self-assembly and micelle formation. Use software like GROMACS with force fields optimized for lipid systems (e.g., SLIPID). Validate models against experimental data from small-angle X-ray scattering (SAXS) or differential scanning calorimetry (DSC) .
- Limitations : Address gaps in force field accuracy for medium-chain triglycerides by iteratively refining parameters using ab initio calculations .
Methodological Frameworks
Q. How to design a rigorous literature review on the applications of this compound in drug delivery systems?
- Strategy : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions . Use databases like PubMed and SciFinder with search terms: "C8-12 glycerides AND drug solubility," "lipid-based formulations." Exclude non-peer-reviewed sources and prioritize studies with detailed experimental protocols .
- Synthesis : Create a matrix comparing chain-length effects on drug encapsulation efficiency, referencing Gu et al. (2014) for GC-based quantification methods .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀ values. Use tools like R’s drc package for curve fitting. Validate assumptions via residual plots and Anderson-Darling tests .
- Reporting Standards : Adhere to Analytical and Testing Instruments for Hemp & Hemp-Based Products guidelines for reporting uncertainty intervals and detection limits .
Ethical and Reproducibility Considerations
Q. How to ensure ethical sourcing and documentation of this compound in academic research?
- Guidelines : Procure reagents from suppliers providing certificates of analysis (CoA) and material safety data sheets (MSDS). Cite sourcing details per Cambridge University Press’s requirements for reproducibility .
- Data Transparency : Archive raw chromatograms, NMR spectra, and computational scripts in repositories like Zenodo or Figshare, linking them to publications via DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
